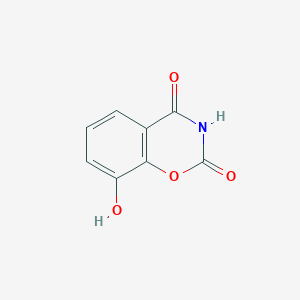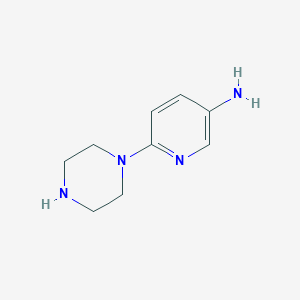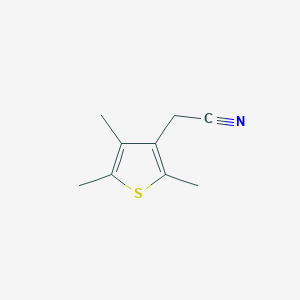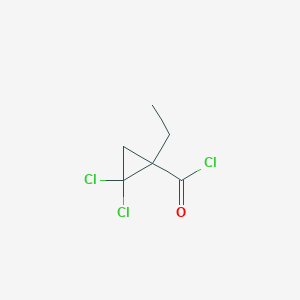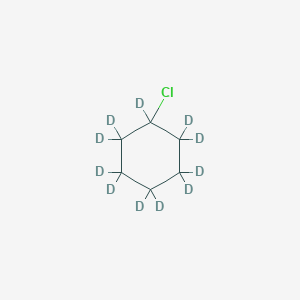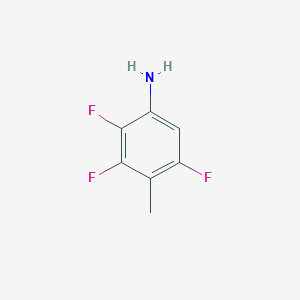
(E)-2-(Acetylmethylene)oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(Acetylmethylene)oxazolidine, also known as AMOZ, is a chemical compound that belongs to the oxazolidinone class of antibiotics. It is a synthetic compound that has been developed as a potential alternative to other antibiotics due to its unique structure and mechanism of action.
Mécanisme D'action
The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. Specifically, this compound binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated in animals. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. This compound has been reported to have a half-life of approximately 3 hours in rats.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-2-(Acetylmethylene)oxazolidine is its broad-spectrum activity against a wide range of bacteria and fungi. It has also been shown to have minimal toxicity and is generally well-tolerated in animals. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain situations.
Orientations Futures
There are several potential future directions for research on (E)-2-(Acetylmethylene)oxazolidine. One area of interest is the development of new formulations that improve solubility and bioavailability. Another area of interest is the investigation of this compound's potential application in the treatment of biofilm-related infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for the development of resistance.
Méthodes De Synthèse
The synthesis of (E)-2-(Acetylmethylene)oxazolidine involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to form the oxazolidinone ring. The resulting compound is this compound. This process is typically carried out using various solvents and reagents under controlled conditions.
Applications De Recherche Scientifique
(E)-2-(Acetylmethylene)oxazolidine has been extensively studied for its potential application in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, this compound has also been shown to have antifungal activity against certain species of fungi.
Propriétés
Numéro CAS |
121373-71-5 |
|---|---|
Formule moléculaire |
C6H9NO2 |
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one |
InChI |
InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+ |
Clé InChI |
XNLGAAHYXCUCSF-GQCTYLIASA-N |
SMILES isomérique |
CC(=O)/C=C/1\NCCO1 |
SMILES |
CC(=O)C=C1NCCO1 |
SMILES canonique |
CC(=O)C=C1NCCO1 |
Synonymes |
2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



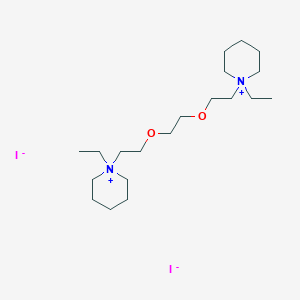
![5-Chloro-6-methylbenzo[D]oxazol-2(3H)-one](/img/structure/B37933.png)
![3,6-Dioxabicyclo[3.1.0]hexane, 1-methyl-2-methylene-](/img/structure/B37935.png)


![2-Amino-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B37940.png)
